{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine

Lipophilicity Drug-likeness Membrane permeability

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine (CAS 1095181-50-2, MW 249.23 g/mol, molecular formula C₁₁H₁₄F₃NO₂) is a synthetic N-methylbenzylamine derivative distinguished by a 4-methoxy-3-(2,2,2-trifluoroethoxy) substitution pattern on the phenyl ring. It is supplied at ≥98% purity as a research-grade building block for medicinal chemistry and chemical biology applications.

Molecular Formula C11H14F3NO2
Molecular Weight 249.23 g/mol
Cat. No. B12077506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine
Molecular FormulaC11H14F3NO2
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESCNCC1=CC(=C(C=C1)OC)OCC(F)(F)F
InChIInChI=1S/C11H14F3NO2/c1-15-6-8-3-4-9(16-2)10(5-8)17-7-11(12,13)14/h3-5,15H,6-7H2,1-2H3
InChIKeySLAXRSCJWHLDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine (CAS 1095181-50-2): Procurement-Grade Physicochemical and Structural Profile


{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine (CAS 1095181-50-2, MW 249.23 g/mol, molecular formula C₁₁H₁₄F₃NO₂) is a synthetic N-methylbenzylamine derivative distinguished by a 4-methoxy-3-(2,2,2-trifluoroethoxy) substitution pattern on the phenyl ring . It is supplied at ≥98% purity as a research-grade building block for medicinal chemistry and chemical biology applications . The compound integrates three pharmacologically relevant features—a secondary N-methylamine, a methoxy hydrogen-bond acceptor, and a 2,2,2-trifluoroethoxy group—within a single low-molecular-weight scaffold (249.23 Da), positioning it as a compact, lipophilicity-enhanced analog relative to both its non-fluorinated and primary-amine counterparts .

Fluorinated building block for medicinal chemistry and chemical biology
TPSA and lipophilicity profile may support CNS permeability profiling
Secondary N-methylamine handle for further SAR expansion

Why In-Class Benzylamine Analogs Cannot Substitute for {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine in Quantitative Assays


Benzylamine derivatives bearing methoxy and fluoroalkoxy substituents are not functionally interchangeable. The combination of a 2,2,2-trifluoroethoxy group at the meta position and a secondary N-methylamine defines a distinct physicochemical space that governs membrane permeability, hydrogen-bonding capacity, and metabolic stability . Specifically, the OCH₂CF₃ ether linkage introduces higher lipophilicity (LogP 2.36) compared to OCH₃ analogs (LogP 1.81) while the N-methyl group reduces topological polar surface area (TPSA 30.49 Ų vs. 44.48 Ų for the primary amine congener), directly impacting blood–brain barrier penetration potential and passive diffusion rates . Generic substitution with non-fluorinated or primary-amine variants will alter these parameters sufficiently to confound SAR interpretation and biological reproducibility.

Trifluoroethoxy ether may increase lipophilicity compared to non-fluorinated benzylamine analogs, potentially altering membrane partitioning.
N-methylation reduces polar surface area and hydrogen-bond donor count; primary amine variants may show different CNS penetration and binding kinetics.
Substitution with des-trifluoroethoxy or primary amine analogs may confound SAR interpretation without matched-pair validation.

Quantitative Differentiation Evidence for {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine Versus Closest Analogs


Lipophilicity (LogP) Head-to-Head: Trifluoroethoxy Confers a ~0.55 Log Unit Increase Over the Primary Amine Analog and ~0.31 Units Over the CF₃-Substituted Comparator

The target compound exhibits a computed LogP of 2.3557, which is +0.26 log units higher than its primary amine analog [4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine (LogP 2.095) and +0.55 log units higher than the non-fluorinated comparator 4-methoxy-N-methylbenzylamine (LogP 1.8055) . When compared against the trifluoromethyl-substituted analog 4-methoxy-3-(trifluoromethyl)benzylamine (ACD/LogP 2.04), the target compound still shows a +0.32 log unit advantage . The OCH₂CF₃ ether extends the lipophilic reach beyond both CF₃ and OCH₃ substituents while the N-methyl group adds ~0.26 units versus the primary amine. This ranked lipophilicity profile (OCH₂CF₃–NMe > OCH₂CF₃–NH₂ ≈ CF₃–NH₂ > OCH₃–NMe) is consistent with the literature observation that OCF₃/OCH₂CF₃ groups increase LogD by 0.7–1.4 units relative to OCH₃ in aliphatic series [1].

Lipophilicity
Reported
Target LogP 2.36; Primary amine analog 2.10; Des-OCH₂CF₃ analog 1.81; CF₃ analog 2.04; Δ up to +0.55 log units vs. non-fluorinated.
May support higher passive membrane permeability for CNS-targeted screens.
Computed LogP values from vendor databases; not experimentally validated in a single head-to-head study.
Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): Secondary N-Methylamine Reduces TPSA by 14 Ų Versus Primary Amine, Favoring CNS Permeability

The target compound has a calculated TPSA of 30.49 Ų, compared to 44.48 Ų for the primary amine analog [4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine . This 14.0 Ų reduction is driven entirely by N-methylation, which eliminates one hydrogen-bond donor. The clinical relevance benchmark is well established: compounds with TPSA < 60–70 Ų are considered capable of crossing the blood–brain barrier, while those with TPSA > 90 Ų are typically peripherally restricted [1]. At 30.49 Ų, the target sits comfortably within CNS-accessible chemical space, whereas the primary amine analog at 44.48 Ų, although still below the 60 Ų threshold, carries greater desolvation penalty for transcellular diffusion. The non-fluorinated analog 4-methoxy-N-methylbenzylamine shows TPSA 21.3 Ų, representing the lower boundary of the comparator set .

TPSA
Reported
Target TPSA 30.49 Ų; Primary amine 44.48 Ų; Des-OCH₂CF₃ 21.3 Ų; Δ −14.0 vs primary amine.
Reduced TPSA may favor blood-brain barrier penetration over primary amine analog.
Calculated TPSA; reference CNS benchmark
MW & Flexibility
Cross-study comparable
MW 249.23 Da, 5 rotatable bonds; Primary amine: 235.20 Da, 4; Des-OCH₂CF₃: 151.21 Da, 3; CF₃: 205.17 Da, 3.
Increased size and conformational flexibility may enable binding to shallow or adaptive protein pockets.
Fragment-like MW (
Metabolic Stability
Class-level inference
OCH₂CF₃ class trend: reduced HLM stability vs OCH₃ and CF₃ analogs (Pustovit et al., 2020). No direct data for this compound.
May require metabolic stabilization for in vivo studies; OCH₃ analog may be more stable.
Extrapolation from OCF₃ series; experimental validation needed.
H-Bond Acceptors
Cross-study comparable
Target: two aryl oxygen H-bond acceptors (4-OCH₃, 3-OCH₂CF₃) in ortho relationship; Positional isomer: one acceptor (3-OCH₂CF₃ only).
Bidentate H-bond potential may enhance binding affinity versus single-substituent isomer.
Binding assays required to confirm functional impact.
CNS drug design Blood-brain barrier Passive permeability

Molecular Weight and Rotatable Bond Differentiation: Target Occupies a Higher-MW, Higher-Flexibility Niche Within the Benzylamine Series

At 249.23 g/mol, the target compound is 14.0 Da heavier than the primary amine analog (235.20 g/mol), 98.0 Da heavier than the des-trifluoroethoxy analog (151.21 g/mol), and 44.0 Da heavier than the trifluoromethyl-substituted analog (205.17 g/mol) . The compound carries 5 rotatable bonds versus 4 for the primary amine analog and 3 for both the des-trifluoroethoxy and CF₃-substituted comparators . The additional rotatable bond arises from the O–CH₂–CF₃ ether linkage, which introduces conformational degrees of freedom absent in the directly attached CF₃ group. This combination—higher molecular weight yet still within fragment-like space (MW < 300 Da) with increased flexibility—places the compound at a differentiated coordinate in lead-likeness space: it offers more potential for induced-fit binding interactions while remaining within the Rule-of-Three guidelines for fragment-based screening [1].

MW & Flexibility
Cross-study comparable
MW 249.23 Da, 5 rotatable bonds; Primary amine: 235.20 Da, 4; Des-OCH₂CF₃: 151.21 Da, 3; CF₃: 205.17 Da, 3.
Increased size and conformational flexibility may enable binding to shallow or adaptive protein pockets.
Fragment-like MW (
Metabolic Stability
Class-level inference
OCH₂CF₃ class trend: reduced HLM stability vs OCH₃ and CF₃ analogs (Pustovit et al., 2020). No direct data for this compound.
May require metabolic stabilization for in vivo studies; OCH₃ analog may be more stable.
Extrapolation from OCF₃ series; experimental validation needed.
H-Bond Acceptors
Cross-study comparable
Target: two aryl oxygen H-bond acceptors (4-OCH₃, 3-OCH₂CF₃) in ortho relationship; Positional isomer: one acceptor (3-OCH₂CF₃ only).
Bidentate H-bond potential may enhance binding affinity versus single-substituent isomer.
Binding assays required to confirm functional impact.
Fragment-based drug discovery Lead-likeness Physicochemical property space

Metabolic Stability: Class-Level Evidence That OCH₂CF₃ Ethers Reduce Microsomal Stability Relative to OCH₃ and CF₃ Analogs

A systematic study of aliphatic OCF₃-substituted compounds versus their OCH₃ and CF₃ analogs demonstrated that the trifluoromethoxy group typically decreased metabolic stability in human liver microsome assays, with the exception of N-alkoxy(sulfon)amide series [1]. While this study focused on OCF₃ (trifluoromethoxy), the electronic and steric properties of OCH₂CF₃ (2,2,2-trifluoroethoxy) are closely analogous, with the added methylene spacer potentially moderating the electron-withdrawing effect. The target compound, bearing OCH₂CF₃ rather than OCF₃ or OCH₃, is expected to exhibit intermediate metabolic stability: potentially less stable than its all-methoxy analog (CAS 702-24-9) but likely more tunable than the OCF₃ variant. This class-level property is relevant for experimental design: the compound may require metabolic stabilization strategies (e.g., deuteration at the benzylic position, co-administration with CYP inhibitors) for in vivo studies, whereas the OCH₃ analog may persist longer in microsomal incubations [1]. Note: no direct head-to-head microsomal stability data for this specific compound versus named comparators are currently available in the open literature; this represents a class-level inference.

Metabolic Stability
Class-level inference
OCH₂CF₃ class trend: reduced HLM stability vs OCH₃ and CF₃ analogs (Pustovit et al., 2020). No direct data for this compound.
May require metabolic stabilization for in vivo studies; OCH₃ analog may be more stable.
Extrapolation from OCF₃ series; experimental validation needed.
Metabolic stability Microsomal clearance Fluorine medicinal chemistry

Positional Isomer Differentiation: 4-Methoxy-3-OCH₂CF₃ Substitution Creates a Unique Hydrogen-Bond Acceptor Array Versus 3-OCH₂CF₃ Positional Isomer

The target compound positions the trifluoroethoxy group at the 3-position and methoxy at the 4-position of the phenyl ring, creating an ortho-relationship between the two oxygen-bearing substituents. The regioisomeric comparator methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine (CAS 1095092-55-9) places trifluoroethoxy at the 3-position but lacks the 4-methoxy group entirely, resulting in a fundamentally different hydrogen-bond acceptor topology . In the target, the 4-methoxy and 3-OCH₂CF₃ groups adopt a fixed spatial relationship that presents two oxygen lone-pair donors in a defined orientation to potential protein targets. In contrast, the meta-trifluoroethoxy isomer presents only a single oxygen-based H-bond acceptor. This ortho-dioxygenated motif is a recognized pharmacophore element in several bioactive series (e.g., PDE4 inhibitors, COX-2 ligands) where the methoxy-alkoxy juxtaposition contributes to binding affinity through bidentate interactions [1]. The N-methylbenzylamine handle is common to both, but the target's 4-methoxy-3-OCH₂CF₃ scaffold provides a more extensive and directional hydrogen-bond network than the single-substituent isomer.

H-Bond Acceptors
Cross-study comparable
Target: two aryl oxygen H-bond acceptors (4-OCH₃, 3-OCH₂CF₃) in ortho relationship; Positional isomer: one acceptor (3-OCH₂CF₃ only).
Bidentate H-bond potential may enhance binding affinity versus single-substituent isomer.
Binding assays required to confirm functional impact.
Structure-activity relationship Regioisomerism Molecular recognition

Recommended Research and Industrial Application Scenarios for {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine Based on Differentiation Evidence


CNS-Penetrant Fragment Library Design: Leveraging the Optimal TPSA–LogP Balance Over Primary Amine Analogs

With TPSA of 30.49 Ų and LogP of 2.36, the target compound occupies the intersection of CNS-accessible chemical space (TPSA < 60 Ų) and adequate lipophilicity for passive blood–brain barrier penetration . Medicinal chemistry teams building focused fragment libraries for CNS targets (e.g., GPCRs, ion channels, neurotransmitter transporters) should prioritize this compound over the primary amine analog (TPSA 44.48, LogP 2.10), which carries a 14 Ų higher polar surface area penalty that reduces predicted CNS entry efficiency. The N-methyl group further eliminates a hydrogen-bond donor, a feature known to correlate with improved brain-to-plasma ratios in homologous benzylamine series [1].

Occupying Shallow or Conformationally Adaptive Protein Binding Sites: Exploiting Extended Rotatable Bond Count

The target compound possesses 5 rotatable bonds—one more than the primary amine analog and two more than the CF₃-substituted and des-trifluoroethoxy comparators . This added flexibility, contributed by the O–CH₂–CF₃ linkage, enables the molecule to sample a wider conformational ensemble. In fragment-based screening against targets with shallow, groove-like binding sites (e.g., bromodomains, protein–protein interaction interfaces), this conformational adaptability may permit the compound to adopt binding-competent poses that more rigid analogs (rotatable bonds ≤ 3) cannot access, potentially yielding higher hit rates in differential scanning fluorimetry or SPR primary screens [2].

Physicochemical Tool Compound for Fluorine SAR Studies: Isolating the OCH₂CF₃ Pharmacophore Contribution

The target compound serves as an ideal matched molecular pair partner for fluorine-walk SAR campaigns. Its LogP (+0.55 vs. des-OCH₂CF₃), TPSA (+9.2 Ų), and MW (+98 Da) relative to 4-methoxy-N-methylbenzylamine allow medicinal chemists to deconvolute the specific contribution of the 2,2,2-trifluoroethoxy group to target binding, cellular permeability, and metabolic stability within a common N-methylbenzylamine scaffold . Paired testing in enzyme inhibition assays, Caco-2 permeability models, and microsomal stability panels generates interpretable SAR that cannot be obtained from testing either compound in isolation.

Regioisomeric Selectivity Profiling: Ortho-Dioxygenated Pharmacophore as a Bidentate H-Bond Probe

The 4-methoxy-3-OCH₂CF₃ substitution pattern creates an ortho-dioxygenated array capable of forming bidentate hydrogen bonds with protein backbone amides or side-chain donors. This motif is structurally homologous to the dialkoxyphenyl pharmacophore found in phosphodiesterase type IV inhibitors and certain kinase hinge-binding fragments [1]. Researchers can exploit the target compound as a minimalist probe for evaluating whether bidentate oxygen-mediated recognition contributes to binding at their target of interest, using the mono-substituted positional isomer methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine (CAS 1095092-55-9) as a negative control for the bidentate interaction hypothesis .

Application
Selection Property
Validation Focus
CNS-penetrant fragment library design
TPSA–LogP balance for CNS accessibility
Blood-brain barrier penetration model (PAMPA, in situ perfusion)
Fragment screening against flexible protein pockets
Rotatable bond count and conformational adaptability
Binding mode analysis (SPR, DSF, X-ray crystallography)
Fluorine-effect deconvolution in SAR campaigns
Matched molecular pair with non-fluorinated des-trifluoroethoxy analog
Caco-2 permeability, microsomal stability, enzyme inhibition assays
Bidentate H-bond pharmacophore validation
Ortho-dioxygenated aryl motif (two ring H-bond acceptors)
Target binding assays with positional isomer as negative control
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